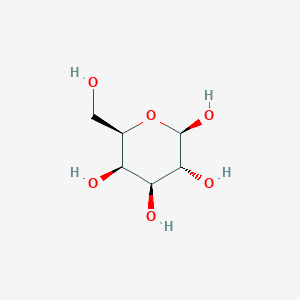

beta-D-galactose

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FPRJBGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015884 | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-64-2 | |

| Record name | β-D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Galactopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of β-D-galactose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core structural and stereochemical features of β-D-galactose, a monosaccharide of significant biological importance. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Structure and Properties

β-D-galactose is a C-4 epimer of glucose, meaning it differs only in the stereochemistry at the fourth carbon atom.[1] Its chemical formula is C₆H₁₂O₆, with a molar mass of 180.156 g/mol .[1] In aqueous solution, D-galactose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms. The pyranose (six-membered ring) forms are predominant, with the β-anomer being the more thermodynamically stable and thus more abundant form at equilibrium compared to the α-anomer.[2]

The systematic IUPAC name for the pyranose form of β-D-galactose is (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol.[3] The defining characteristic of the β-anomer is the equatorial position of the hydroxyl group at the anomeric carbon (C-1) in its most stable chair conformation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of D-galactose is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molar Mass | 180.156 g/mol | [1] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 168–170 °C | [6] |

| Solubility in Water | 650 g/L (at 20 °C) | [6] |

| Specific Rotation [α]D²⁰ (α-anomer) | +150.7° | |

| Specific Rotation [α]D²⁰ (β-anomer) | +52.8° | |

| Equilibrium Specific Rotation [α]D²⁰ | +80.2° | [7] |

Stereochemistry and Conformational Analysis

The stereochemistry of β-D-galactose is crucial to its biological function. The "D" designation refers to the configuration at the chiral center furthest from the carbonyl group (C-5), which is analogous to D-glyceraldehyde.[8] The pyranose ring of β-D-galactose adopts a stable chair conformation to minimize steric strain. In the most stable chair conformation of β-D-galactopyranose, the bulky hydroxymethyl group (-CH₂OH) at C-5 and the anomeric hydroxyl group at C-1 are in equatorial positions. The hydroxyl group at C-4 is in an axial position, which is the key structural difference from β-D-glucose where the C-4 hydroxyl is equatorial.[4]

Structural Data

Crystallographic Data

The precise three-dimensional arrangement of atoms in β-D-galactose has been determined by X-ray crystallography. The following table summarizes key bond lengths and angles for the pyranose ring of β-D-galactose.

| Bond | Length (Å) | Bond Angle | Angle (°) |

| C1-C2 | 1.523 | O5-C1-C2 | 110.8 |

| C2-C3 | 1.521 | C1-C2-C3 | 110.5 |

| C3-C4 | 1.522 | C2-C3-C4 | 111.2 |

| C4-C5 | 1.525 | C3-C4-C5 | 109.8 |

| C5-O5 | 1.432 | C4-C5-O5 | 110.1 |

| C1-O5 | 1.435 | C5-O5-C1 | 111.5 |

| C1-O1 | 1.396 | O1-C1-C2 | 109.5 |

| C2-O2 | 1.423 | O2-C2-C3 | 110.2 |

| C3-O3 | 1.425 | O3-C3-C4 | 109.7 |

| C4-O4 | 1.421 | O4-C4-C5 | 109.9 |

| C5-C6 | 1.512 | C4-C5-C6 | 113.2 |

| C6-O6 | 1.427 | O5-C5-C6 | 107.1 |

Note: These are representative values and may vary slightly between different crystallographic studies.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of β-D-galactose in solution. The following table provides assigned ¹H and ¹³C chemical shifts and key coupling constants for β-D-galactopyranose in D₂O.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling (Hz) |

| 1 | 4.57 | 97.22 | J(H1, H2) = 7.98 |

| 2 | 3.50 | 72.33 | J(H2, H3) = 9.8 |

| 3 | 3.63 | 73.37 | J(H3, H4) = 3.4 |

| 4 | 4.07 | 68.90 | J(H4, H5) = <1 |

| 5 | 3.41 | 77.49 | J(H5, H6a) = 6.2 |

| 6a | 3.78 | 61.81 | J(H5, H6b) = 5.8 |

| 6b | 3.72 | J(H6a, H6b) = -11.8 |

Note: Chemical shifts are referenced to an internal standard and can be influenced by solvent, temperature, and pH.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire and interpret ¹H and ¹³C NMR spectra of β-D-galactose to confirm its structure and stereochemistry.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of D-galactose in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Allow the solution to equilibrate for several hours to ensure mutarotation reaches equilibrium, which will show signals for both α and β anomers, with the β-anomer being predominant.

-

1D ¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are sufficient.

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Experiments (for detailed structural assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single galactose ring).

-

-

Data Analysis:

-

Assign the anomeric proton signals based on their characteristic downfield chemical shifts and coupling constants (larger J-coupling for the axial-axial relationship of H-1 and H-2 in the β-anomer).

-

Use the COSY and TOCSY spectra to "walk" around the pyranose ring and assign the remaining proton signals.

-

Assign the carbon signals using the HSQC spectrum.

-

Confirm assignments and stereochemistry by analyzing coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments if necessary.

-

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic coordinates of β-D-galactose in the solid state.

Methodology:

-

Crystallization: Grow single crystals of β-D-galactose suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated aqueous solution. Crystals should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

-

Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.

-

-

Structure Validation: Assess the quality of the final model using various crystallographic validation tools.

Polarimetry

Objective: To measure the specific rotation of D-galactose and observe the process of mutarotation.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., deionized water).

-

Sample Preparation: Prepare a solution of D-galactose of a known concentration (e.g., 10 g/100 mL) in deionized water.

-

Measurement of Initial Rotation: Immediately after dissolving the D-galactose, transfer the solution to the polarimeter cell and measure the optical rotation. This initial reading will be closer to the specific rotation of the predominant anomer in the solid form (typically the α-anomer).

-

Monitoring Mutarotation:

-

Record the optical rotation at regular time intervals (e.g., every 5-10 minutes) until the reading becomes constant.

-

The change in optical rotation over time is due to the interconversion of the α and β anomers in solution until equilibrium is reached.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation in degrees, l is the path length of the polarimeter tube in decimeters (dm), and c is the concentration of the solution in g/mL.

-

Calculate the specific rotation at the start and at equilibrium.

-

Visualizations

Structural Representations of β-D-galactose

References

- 1. rsc.org [rsc.org]

- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 3. scispace.com [scispace.com]

- 4. beta-D-Galactopyranose | C6H12O6 | CID 439353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bmse000013 D-(+)-Galactose at BMRB [bmrb.io]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

The Pivotal Role of β-D-Galactose in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-galactose, a C-4 epimer of glucose, is a critical monosaccharide in cellular metabolism, extending beyond its role as a simple energy source.[1] Its metabolic fate is primarily governed by the highly conserved Leloir pathway, which converts it into glucose-1-phosphate, an intermediate that can enter glycolysis or be used in glycogenesis.[2][3][4] Furthermore, intermediates of galactose metabolism are indispensable for the biosynthesis of essential macromolecules, including glycoproteins and glycolipids, highlighting its importance in cellular structure and signaling.[3][5][6] Perturbations in galactose metabolism, often due to genetic defects in the Leloir pathway enzymes, can lead to the severe metabolic disorder galactosemia.[7][8][9] This whitepaper provides an in-depth technical overview of the function of β-D-galactose in cellular metabolism, detailing its metabolic pathways, its role in cellular signaling, and the experimental protocols used to investigate its function.

The Leloir Pathway: The Core of Galactose Metabolism

The catabolism of β-D-galactose is primarily accomplished through the Leloir pathway, a four-step enzymatic process that converts it to glucose-1-phosphate.[2][4][10] This pathway is essential for harnessing galactose for energy production and for the synthesis of other vital biomolecules.

The initial step involves the conversion of β-D-galactose to its α-anomer, α-D-galactose, by the enzyme galactose mutarotase (GALM), as the subsequent enzyme in the pathway is specific for the α-form.[2][11]

The four key enzymatic reactions of the Leloir pathway are:

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, utilizing ATP to produce galactose-1-phosphate (Gal-1-P).[1][2][11]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) , a central enzyme in this pathway, catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][2][12]

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[2][7][13] This reversible reaction is crucial for both galactose catabolism and the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited.

-

Isomerization: The glucose-1-phosphate produced by GALT is converted to the glycolytic intermediate glucose-6-phosphate by phosphoglucomutase (PGM) .[2][4]

The net result of the Leloir pathway is the conversion of one molecule of galactose into one molecule of glucose-6-phosphate, which can then enter glycolysis to generate ATP or be converted to glycogen (B147801) for storage.[3]

Quantitative Data: Enzyme Kinetics of the Human Leloir Pathway

The efficiency and regulation of the Leloir pathway are dictated by the kinetic properties of its constituent enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of substrate affinity.[14][15][16][17]

| Enzyme | Substrate | Km | Vmax | Organism/Source |

| Galactokinase 1 (GALK1) | D-galactose | 1100 ± 110 µM | 4.8 ± 0.3 s⁻¹ (kcat) | Human (recombinant) |

| ATP | 59 ± 9 µM | |||

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | 1.08 mM | 59.1 µmol UDP-Gal h⁻¹ mg⁻¹ | Human (recombinant) |

| UDP-Glucose | 425 µM | 75.5 µmol UDP-Gal h⁻¹ mg⁻¹ | ||

| UDP-Glucose | 0.14 ± 0.01 mM | 6.14 ± 0.11 µmol/(min*mg) | Human | |

| UDP-Galactose 4-Epimerase (GALE) | UDP-galactose | 69 µM | 1.22 mmol/min/mg | Human |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and whether the enzyme is in its native state or a recombinant form.

Intracellular Concentrations of Galactose and its Metabolites

The intracellular concentrations of galactose and its metabolites are tightly regulated. In healthy individuals, these levels are generally low. However, in pathological conditions such as galactosemia, the accumulation of galactose-1-phosphate can reach toxic levels.

| Metabolite | Condition | Cell Type/Tissue | Concentration |

| Galactose-1-Phosphate | Galactosemia | Red Blood Cells | 1 - 5 mM |

| Galactose-1-Phosphate | Galactosemia Model | Yeast | ~1 mM |

| Galactose | Experimental (High Galactose Medium) | Human Lens Epithelial Cells | Equilibrated with medium (30 mM) |

| UDP-galactose | Healthy | Various | Varies with metabolic state |

Beyond Energy: β-D-Galactose in Biosynthesis and Signaling

The role of β-D-galactose extends far beyond its function as an energy substrate. The Leloir pathway intermediate, UDP-galactose, is a critical precursor for the synthesis of a wide array of biomolecules.[3][5][6]

Synthesis of Glycoproteins and Glycolipids

UDP-galactose serves as the donor of galactose units in the glycosylation of proteins and lipids, a process essential for their proper folding, stability, and function.[3][5][6] Glycoproteins and glycolipids are integral components of cell membranes and the extracellular matrix, playing crucial roles in cell-cell recognition, adhesion, and signaling.[3]

Lactose Synthesis

In mammary glands during lactation, UDP-galactose is combined with glucose to synthesize the disaccharide lactose, the primary carbohydrate in milk.[5]

Galactose in Cellular Signaling

Recent research has unveiled the involvement of galactose in various cellular signaling pathways, particularly in mammalian cells.

Studies suggest that dietary galactose may improve insulin (B600854) sensitivity.[7][10][18] In some contexts, galactose has been shown to influence the insulin signaling pathway and activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9][19][20][21] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.[19][21]

Caption: Galactose can influence insulin signaling and activate AMPK, leading to improved glucose uptake.

Intracellular accumulation of galactose has been linked to the induction of cellular senescence, a state of irreversible cell cycle arrest.[2][22] This has been observed in fibroblasts and is being explored as a potential mechanism in aging and age-related diseases.[2]

Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect.[3] Some studies have shown that forcing cancer cells to utilize galactose instead of glucose can induce oxidative stress and lead to cell death, particularly in cells with certain oncogenic mutations like activated AKT.[1][3][23]

Caption: Galactose can induce cell death in certain cancer cells by forcing them into oxidative phosphorylation.

Regulation of Galactose Metabolism in Yeast: The GAL Gene Network

The regulation of galactose metabolism is exquisitely controlled, particularly in the yeast Saccharomyces cerevisiae, where the GAL gene network serves as a paradigm for gene regulation.[18][22][23][24][25] In the presence of galactose and the absence of the preferred carbon source, glucose, a transcriptional activator, Gal4p , binds to the upstream activating sequences (UAS) of the GAL genes, leading to their expression.[23][26] This activation is inhibited by a repressor protein, Gal80p , which binds to Gal4p and masks its activation domain. The presence of galactose is sensed by Gal3p , which, upon binding galactose and ATP, interacts with Gal80p, causing a conformational change that releases Gal80p from Gal4p, thereby allowing transcription to proceed.[5][27][28]

Caption: The GAL gene regulatory network in S. cerevisiae.

Experimental Protocols for Studying Galactose Metabolism

Investigating the multifaceted roles of β-D-galactose requires a range of experimental techniques. This section provides an overview of key protocols.

Galactose Uptake Assay

This assay measures the rate at which cells import galactose from the extracellular environment, often using isotopically labeled galactose.

Principle: Cells are incubated with a known concentration of radiolabeled (e.g., ¹⁴C or ³H) or stable isotope-labeled (e.g., ¹³C) D-galactose for a defined period. The uptake is then stopped, and the amount of intracellular labeled galactose is quantified.

Methodology:

-

Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.

-

Preparation of Labeling Medium: Prepare a medium containing the desired concentration of isotopically labeled D-galactose.

-

Metabolic Labeling:

-

Wash cells with a warm buffer (e.g., PBS) to remove residual glucose.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate for various time points at 37°C.

-

-

Quenching and Metabolite Extraction:

-

Rapidly wash the cells with ice-cold PBS to remove extracellular label.

-

Quench enzymatic activity by adding an ice-cold solvent (e.g., 80% methanol).

-

Lyse the cells and separate the soluble metabolites from the cell debris by centrifugation.

-

-

Quantification: Analyze the metabolite extract using techniques such as liquid scintillation counting (for radiolabels) or mass spectrometry (for stable isotopes) to determine the amount of intracellular labeled galactose.

Galactose-1-Phosphate Uridylyltransferase (GALT) Enzyme Activity Assay

This assay quantifies the activity of the GALT enzyme, which is crucial for diagnosing galactosemia.

Principle: This is often an indirect assay that measures the formation of a product in a series of coupled enzymatic reactions where GALT is the rate-limiting step. A common method measures the reduction of NADP⁺ to NADPH, which can be detected by its fluorescence.[2][29]

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates in a non-denaturing buffer. Determine the total protein concentration of the lysate.

-

Assay Reaction:

-

In a multi-well plate, add a defined amount of protein lysate to duplicate wells.

-

To one set of wells, add a reaction buffer containing all the necessary substrates, including galactose-1-phosphate and UDP-glucose.

-

To the other set of wells (control), add a buffer lacking galactose-1-phosphate.

-

Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

-

-

Detection:

-

Stop the reaction and deproteinize the samples.

-

Measure the fluorescence of NADPH (e.g., excitation at 355 nm and emission at 460 nm).

-

-

Data Analysis: The GALT activity is calculated based on the difference in NADPH production between the reaction and control wells, normalized to the amount of protein in the lysate.

Western Blot for Phosphorylated AMPK

This technique is used to detect the activation of AMPK in response to galactose treatment by identifying its phosphorylated form.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of AMPK (p-AMPK).

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with galactose for the desired time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα (Thr172)).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the band corresponding to p-AMPK indicates the level of AMPK activation. It is common practice to also probe for total AMPK as a loading control.

Chromatin Immunoprecipitation (ChIP) for Gal4p in Yeast

ChIP is used to determine the in vivo association of proteins, such as the transcription factor Gal4p, with specific DNA sequences, like the UAS of GAL genes.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (Gal4p) is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by PCR or sequencing to identify the binding sites.[13][30][31][32]

Methodology:

-

Cross-linking: Treat yeast cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments, typically by sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to Gal4p.

-

Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific for the UAS of GAL genes to determine the enrichment of these sequences in the immunoprecipitated DNA compared to a control region.

Conclusion

β-D-galactose is a monosaccharide of profound importance in cellular metabolism. Its catabolism via the Leloir pathway provides a vital source of energy and key intermediates for the biosynthesis of essential macromolecules. Furthermore, emerging evidence highlights its role in intricate cellular signaling pathways, influencing processes from insulin sensitivity to cellular senescence and cancer cell fate. A thorough understanding of galactose metabolism, facilitated by the experimental approaches detailed herein, is crucial for researchers and drug development professionals aiming to unravel the complexities of cellular function and to devise novel therapeutic strategies for metabolic disorders and other diseases.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional and structural impact of the most prevalent missense mutations in classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thesgc.org [thesgc.org]

- 5. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. GALT galactose-1-phosphate uridylyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. fmi.ch [fmi.ch]

- 14. Human Metabolome Database: Showing metabocard for Galactose 1-phosphate (HMDB0000645) [hmdb.ca]

- 15. Profiling of intracellular metabolites produced from galactose and its potential for galactosemia research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 20. Engineering CHO cell metabolism for growth in galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acute Metabolic Switch Assay Using Glucose/Galactose Medium in HepaRG Cells to Detect Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. Comparison of dynamics of wildtype and V94M human UDP-galactose 4-epimerase-A computational perspective on severe epimerase-deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]

- 31. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Yvert Lab - Sonicated Chromatin Immunoprecipitation from Yeast [ens-lyon.fr]

A Deep Dive into the Contrasting Biological Fates of beta-D-galactose and L-galactose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in cellular metabolism. It exists as two stereoisomers, beta-D-galactose and L-galactose, which, despite their identical chemical formula, exhibit profoundly different biological activities. This divergence is dictated by the high stereospecificity of the enzymes that metabolize them. This technical guide provides a comprehensive comparison of the biological activities of beta-D-galactose and L-galactose, focusing on their distinct metabolic pathways, the kinetics of the key enzymes involved, and detailed experimental protocols for their study.

beta-D-galactose is the biologically prevalent form, primarily derived from the hydrolysis of lactose. Its catabolism is orchestrated by the highly conserved Leloir pathway, which converts it into glucose-1-phosphate for entry into glycolysis and energy production.

L-galactose , conversely, is less common in mammalian metabolism but plays a crucial role as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants via the Smirnoff-Wheeler pathway. While a complete metabolic pathway for L-galactose in mammals is not fully elucidated, it is known to be a component of some glycoconjugates and can be metabolized to a limited extent.

This guide will illuminate the enzymatic machinery that dictates the distinct fates of these two isomers, providing quantitative data and detailed methodologies to aid researchers in the fields of glycobiology, metabolic research, and drug development.

Core Metabolic Pathways: A Tale of Two Isomers

The metabolic routes of beta-D-galactose and L-galactose are entirely separate, reflecting their distinct biological roles.

The Leloir Pathway: The Central Hub for beta-D-galactose Metabolism

The Leloir pathway is the principal metabolic route for the conversion of D-galactose into glucose-1-phosphate, a readily usable intermediate in central carbon metabolism.[1] This pathway is ubiquitous across a vast range of organisms, from bacteria to humans.[1] The process involves four key enzymatic steps:

-

Mutarotation: β-D-galactose is first converted to its α-anomer, α-D-galactose, by the enzyme galactose mutarotase (B13386317) (GALM) . This initial step is crucial as the subsequent enzyme, galactokinase, is specific for the α-form.[1]

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position to yield galactose-1-phosphate, a reaction that consumes one molecule of ATP.[1]

-

Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, producing UDP-galactose and glucose-1-phosphate.[1]

-

Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thus regenerating the UDP-glucose consumed in the previous step and completing the pathway.[2]

The resulting glucose-1-phosphate can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.

The Smirnoff-Wheeler Pathway: L-galactose in Ascorbate (B8700270) Biosynthesis

In plants, L-galactose is a critical intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C), known as the Smirnoff-Wheeler pathway.[1][3] This pathway begins with GDP-D-mannose and proceeds through a series of enzymatic reactions:

-

Epimerization: GDP-D-mannose is converted to GDP-L-galactose.

-

Phosphorylation/Hydrolysis: GDP-L-galactose phosphorylase (GGP) , also known as VTC2/VTC5 in Arabidopsis thaliana, converts GDP-L-galactose to L-galactose-1-phosphate.[4][5] This is considered a key regulatory step.

-

Dephosphorylation: A phosphatase removes the phosphate (B84403) group to yield L-galactose.

-

Dehydrogenation: L-galactose dehydrogenase (L-GalDH) catalyzes the NAD+-dependent oxidation of L-galactose to L-galactono-1,4-lactone.[3]

-

Lactone Oxidation: Finally, L-galactono-1,4-lactone dehydrogenase (GLDH) , located in the inner mitochondrial membrane, oxidizes L-galactono-1,4-lactone to L-ascorbic acid.[1]

Quantitative Data Presentation: Enzyme Kinetics

The stark contrast in the biological activities of beta-D-galactose and L-galactose is a direct consequence of the high stereospecificity of the enzymes in their respective metabolic pathways. The following tables summarize the available kinetic data for the key enzymes.

Table 1: Kinetic Parameters of Key Enzymes in the Leloir Pathway (D-galactose Metabolism)

| Enzyme | Substrate | Organism | Km (mM) | Vmax (µmol/h/mg) | kcat (s⁻¹) |

| Galactokinase (GALK) | D-Galactose | Escherichia coli | 0.4 - 1.5 | - | 30 - 100 |

| D-Galactose | Human | 0.1 - 0.5 | - | 5 - 15 | |

| L-Galactose | - | - (Negligible activity) | - | - | |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | Human | 1.08 | 59.1 | - |

| UDP-Glucose | Human | 0.071 - 0.425 | 75.5 | - | |

| UDP-galactose 4'-epimerase (GALE) | UDP-galactose | Human | 0.05 | - | - |

| UDP-galactose | Kluyveromyces fragilis | - | 65-70 (U/mg) | - |

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature).[1]

Table 2: Kinetic Parameters of Key Enzymes in the Smirnoff-Wheeler Pathway (L-galactose Metabolism)

| Enzyme | Substrate | Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| L-galactose Dehydrogenase (L-GalDH) | L-Galactose | Spinacia oleracea (Spinach) | 0.116 | - | - |

| L-Galactose | Myrciaria dubia (Camu-camu) | 0.21 | 4.26 | 20,670 | |

| L-Galactose | Pisum sativum (Pea) | 0.08 - 0.43 | - | - | |

| D-Arabinose | Spinacia oleracea (Spinach) | 3.3 | - | - | |

| GDP-L-galactose phosphorylase (GGP/VTC2) | GDP-L-galactose | Arabidopsis thaliana | - | - | - |

Note: Data for GGP is less abundant in the literature.

Experimental Protocols

Accurate determination of enzyme activity and kinetic parameters is crucial for understanding the metabolic roles of beta-D-galactose and L-galactose. Below are detailed methodologies for assaying the activity of key enzymes.

Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Assay)

Principle: This assay indirectly measures GALK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[6] The reactions are as follows:

-

D-Galactose + ATP --GALK--> Galactose-1-Phosphate + ADP

-

ADP + Phosphoenolpyruvate (PEP) --Pyruvate Kinase--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --Lactate Dehydrogenase--> Lactate + NAD⁺

Materials:

-

160 mM Potassium Phosphate Buffer, pH 7.0

-

100 mM D-Galactose solution

-

5.9 mM ATP solution

-

16.2 mM Phosphoenolpyruvate (PEP) solution

-

800 mM KCl solution

-

100 mM MgCl₂ solution

-

3.76 mM NADH solution

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix

-

Galactokinase (GK) enzyme solution (sample)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reaction Cocktail Preparation: Prepare a reaction cocktail containing the potassium phosphate buffer, ATP, PEP, KCl, MgCl₂, and NADH solutions.

-

Assay Mixture: In a cuvette, combine the reaction cocktail and the PK/LDH enzyme mix.

-

Equilibration: Mix by inversion and allow the mixture to equilibrate to 25°C. Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Reaction Initiation: Initiate the reaction by adding the galactokinase enzyme solution to the cuvette.

-

Data Acquisition: Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculation: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. The activity of galactokinase is proportional to this rate.

Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Method)

Principle: This method directly measures the formation of the GALT product, UDP-galactose, from the substrates galactose-1-phosphate and UDP-glucose using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled substrate (e.g., [¹³C₆]-Gal-1-P) allows for accurate quantification.[7]

Materials:

-

0.5 M Glycine (B1666218) buffer, pH 8.7

-

2.0 mM UDP-Glucose (UDPGlc) solution

-

8.0 mM [¹³C₆]-Galactose-1-Phosphate ([¹³C₆]-Gal-1-P) solution

-

Hemolysate (or other cell/tissue lysate containing GALT)

-

Internal standard (e.g., UDP-N-acetylglucosamine)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the glycine buffer, UDPGlc solution, and [¹³C₆]-Gal-1-P solution.

-

Reaction Initiation: Add the ice-chilled hemolysate to the reaction mixture and mix thoroughly.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the mixture to pellet proteins and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. The enzymatic product, [¹³C₆]-UDP-galactose, is separated by reversed-phase ion-pair chromatography and detected by MS/MS.

-

Quantification: The amount of product is quantified by comparing its peak area to that of the internal standard.

L-galactose Dehydrogenase (L-GalDH) Activity Assay (Spectrophotometric Assay)

Principle: This assay directly measures the activity of L-GalDH by monitoring the production of NADH at 340 nm.[3] The reaction is as follows: L-Galactose + NAD⁺ --L-GalDH--> L-Galactono-1,4-lactone + NADH + H⁺

Materials:

-

100 mM Tris-HCl buffer, pH 7.0-8.6

-

NAD⁺ solution (e.g., 72 mM)

-

L-galactose solution

-

Purified or partially purified L-galactose dehydrogenase enzyme solution (sample)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the Tris-HCl buffer and NAD⁺ solution.

-

Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Reaction Initiation: Start the reaction by adding the L-galactose dehydrogenase enzyme solution.

-

Data Acquisition: Immediately after adding the enzyme, mix and monitor the increase in absorbance at 340 nm for 3-5 minutes.

-

Calculation: Calculate the reaction rate from the linear portion of the absorbance versus time curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Experimental Workflow for Enzyme Kinetics Determination

Conclusion

The biological activities of beta-D-galactose and L-galactose are starkly contrasting, a direct result of enzymatic stereospecificity. Beta-D-galactose is a key energy source, efficiently channeled into glycolysis via the Leloir pathway. In contrast, L-galactose serves a more specialized role, primarily as a precursor for Vitamin C synthesis in plants. The enzymes of the Leloir pathway exhibit a strong preference for D-galactose, with negligible activity towards the L-isomer, and vice versa for the enzymes of the Smirnoff-Wheeler pathway.

For researchers and drug development professionals, this profound difference in metabolic fate has significant implications. The high specificity of these enzymes presents opportunities for the development of highly targeted therapeutic interventions. For instance, inhibitors designed for enzymes in the D-galactose pathway are unlikely to affect L-galactose metabolism, and vice-versa. A thorough understanding of the distinct enzymology and kinetics of these pathways is therefore paramount for the rational design of novel diagnostics and therapeutics targeting galactose metabolism. This guide provides a foundational resource for these endeavors, consolidating key quantitative data and detailed experimental methodologies to facilitate further research and development in this critical area of glycobiology.

References

- 1. benchchem.com [benchchem.com]

- 2. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 3. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two genes in Arabidopsis thaliana encoding GDP-L-galactose phosphorylase are required for ascorbate biosynthesis and seedling viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arabidopsis VTC2 encodes a GDP-L-galactose phosphorylase, the last unknown enzyme in the Smirnoff-Wheeler pathway to ascorbic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 7. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Beta-D-Galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of beta-D-galactose research. It traces the journey from its initial identification as a component of milk sugar to the elucidation of its stereochemistry and its central role in metabolic pathways. This document is intended for professionals in the fields of biochemistry, drug development, and carbohydrate research, offering a detailed historical context and technical overview of key experimental milestones.

Early Discovery and Isolation

The story of galactose begins with the study of lactose (B1674315), the primary sugar in milk. In 1855, E. O. Erdmann observed that the hydrolysis of lactose yielded a sugar distinct from glucose[1]. This substance was first isolated and studied in 1856 by the renowned French chemist and microbiologist Louis Pasteur, who initially named it "lactose"[1]. The name was later changed to "galactose" in 1860 by Marcellin Berthelot, derived from the Greek word gálaktos, meaning "of milk"[1].

Early research focused on characterizing this new sugar and differentiating it from the more familiar glucose. Scientists noted its white, water-soluble, solid appearance and that it was about 65% as sweet as sucrose[1].

The Quest for Structure: Stereochemistry and the Anomeric Forms

A pivotal moment in galactose research came in 1894 when the German chemist Emil Fischer, a Nobel laureate, along with Robert Morrell, determined the specific three-dimensional configuration of D-galactose[1][2]. Fischer's work was a monumental intellectual achievement, relying on a combination of chemical reactions and brilliant logical deduction about stereochemistry and symmetry, built upon the concept of the tetrahedral carbon atom proposed by van't Hoff[3].

Elucidating the D-Configuration

Fischer and his contemporaries used a series of chemical transformations to deduce the stereochemical arrangement of the hydroxyl groups along the carbon backbone of various sugars. Key experimental approaches included:

-

Oxidation to Aldaric Acids: Aldoses like galactose were oxidized using nitric acid. This reaction converts both the aldehyde group at C1 and the primary alcohol group at C6 into carboxylic acids, forming a dicarboxylic acid (an aldaric acid). The optical activity of the resulting aldaric acid provided crucial clues about the molecule's internal symmetry.

-

Osazone Formation: Fischer utilized his discovery of phenylhydrazine (B124118) as a reagent to form crystalline derivatives of sugars called osazones. This reaction involves C1 and C2 of an aldose. The fact that D-glucose and D-mannose, which differ only in the stereochemistry at C2, formed the identical osazone, revealed that the stereochemistry at C3, C4, and C5 must be the same for both sugars[3].

-

Chain Shortening and Elongation: Techniques like the Ruff degradation (chain shortening) and the Kiliani-Fischer synthesis (chain elongation) allowed chemists to chemically relate different sugars, building a logical family tree of aldoses and deducing their relative configurations[3].

Through this painstaking work, Fischer established D-galactose as a C-4 epimer of D-glucose, meaning they differ only in the spatial arrangement of the hydroxyl group at the fourth carbon atom[1].

References

The Role of β-D-Galactose in the Leloir Pathway: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the metabolic journey of β-D-galactose through the Leloir pathway. It details the enzymatic conversions, regulatory mechanisms, and key intermediates involved in transforming galactose into metabolically accessible glucose-1-phosphate. This document synthesizes critical biochemical data, outlines detailed experimental protocols for pathway analysis, and presents visual representations of the core processes to support advanced research and therapeutic development.

Introduction: The Significance of Galactose Metabolism

Galactose, a C-4 epimer of glucose, is a critical monosaccharide primarily derived from the hydrolysis of lactose (B1674315) in dairy products.[1][2] Its metabolism is fundamental for cellular energy and for the biosynthesis of essential glycoconjugates, such as glycoproteins and glycolipids.[1][3] The principal route for galactose catabolism in most organisms, from bacteria to humans, is the Leloir pathway, named after its discoverer, Luis Federico Leloir.[1][4] This pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis or be used in glycogenesis.[5][6] The initial substrate for this crucial metabolic route is β-D-galactose, the anomeric form of galactose released from lactose. Understanding the precise role and subsequent fate of β-D-galactose is paramount for investigating metabolic disorders like galactosemia and for developing novel therapeutic strategies targeting cellular metabolism.

The Entry Point: Conversion of β-D-Galactose to α-D-Galactose

The Leloir pathway proper acts upon the α-anomer of D-galactose.[4][7] Therefore, the first essential step in the metabolism of dietary galactose is the conversion of β-D-galactose into its active α-D-galactose form. This isomerization is catalyzed by the enzyme galactose mutarotase (B13386317) (GALM), also known as aldose-1-epimerase.[1][4][6][7]

-

Enzyme: Galactose Mutarotase (GALM)

-

Reaction: β-D-galactose ⇌ α-D-galactose

-

Significance: This initial step "prepares" galactose for entry into the core phosphorylative pathway. The reaction is reversible, maintaining an equilibrium between the two anomers.[1]

The Core Leloir Pathway: A Four-Step Enzymatic Cascade

Once converted to its α-anomer, galactose is processed by a series of three additional enzymes that constitute the heart of the Leloir pathway.

Step 1: Phosphorylation by Galactokinase (GALK)

The first committed and irreversible step of the Leloir pathway is the phosphorylation of α-D-galactose.[6][8] This reaction is catalyzed by galactokinase (GALK), a phosphotransferase that utilizes one molecule of ATP.

-

Reaction: α-D-galactose + ATP → Galactose-1-Phosphate + ADP[8][9]

-

Mechanism: The reaction involves the transfer of the γ-phosphate group from ATP to the hydroxyl group on the first carbon (C1) of galactose.[8] Active site residues, such as Asp-186, act as a catalytic base to abstract a proton from the C1-OH group, facilitating the nucleophilic attack on the ATP's γ-phosphorus.[8]

-

Significance: This phosphorylation traps galactose inside the cell, as the charged galactose-1-phosphate cannot readily cross the cell membrane, thereby committing it to metabolic processing.[10] Defects in human GALK lead to Type II galactosemia.[11]

Step 2: Uridylyl Transfer by GALT

The second step involves the conversion of galactose-1-phosphate to UDP-galactose. This exchange reaction is catalyzed by galactose-1-phosphate uridylyltransferase (GALT), which uses UDP-glucose as the donor of the uridine (B1682114) monophosphate (UMP) group.[4][12]

-

Enzyme: Galactose-1-Phosphate Uridylyltransferase (GALT)[1]

-

Reaction: Galactose-1-Phosphate + UDP-glucose ⇌ UDP-galactose + Glucose-1-Phosphate[6][12]

-

Mechanism: The GALT-catalyzed reaction proceeds via a double displacement mechanism involving a covalent uridylyl-enzyme intermediate.[13] A histidine residue in the active site (His166 in E. coli) nucleophilically attacks the α-phosphate of UDP-glucose, releasing glucose-1-phosphate and forming a His-UMP intermediate.[14][15] Galactose-1-phosphate then attacks the phosphate (B84403) of this intermediate, forming UDP-galactose and regenerating the enzyme.[14][15]

-

Significance: This step produces glucose-1-phosphate, which can be isomerized to glucose-6-phosphate by phosphoglucomutase (PGM) and enter glycolysis.[6] It also generates UDP-galactose, a key precursor for glycosylation reactions.[1] Deficiency in GALT is the cause of classic (Type I) galactosemia, the most severe form of the disease.[11][16]

Step 3: Epimerization by GALE

The final step of the pathway recycles the UDP-galactose back to UDP-glucose, ensuring a continuous supply of the substrate needed for the GALT reaction. This epimerization at carbon 4 is catalyzed by UDP-galactose 4'-epimerase (GALE).[1][4]

-

Enzyme: UDP-galactose 4'-epimerase (GALE)[1]

-

Reaction: UDP-galactose ⇌ UDP-glucose[4]

-

Mechanism: GALE utilizes a tightly bound NAD+ cofactor. The mechanism involves the oxidation of the 4'-hydroxyl group of the sugar to a 4'-keto intermediate, with the concomitant reduction of NAD+ to NADH.[17][18] This is followed by a rotation of the 4-ketopyranose intermediate within the active site, which allows for the stereospecific reduction by NADH on the opposite face of the sugar, resulting in the C4 epimer.[19][20]

-

Significance: This reversible reaction links galactose and glucose metabolism, allowing for the net conversion of galactose to glucose derivatives.[1] It also enables the de novo synthesis of UDP-galactose from glucose when dietary galactose is unavailable, which is critical for producing galactosyl units for glycoconjugates.[12][17]

Caption: Figure 1: The Leloir Pathway for Galactose Metabolism.

Quantitative Data on Leloir Pathway Enzymes

The efficiency and regulation of the Leloir pathway are governed by the kinetic properties of its constituent enzymes and their response to inhibitors. This data is crucial for metabolic modeling and for the development of targeted therapeutics.

Table 1: Kinetic Parameters of Key Leloir Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

|---|---|---|---|---|---|

| UDP-galactose 4-epimerase (GALE) | Trypanosoma brucei | UDP-glucose | 31.82 | 4.31 | [12] |

| Galactokinase (GALK) | Homo sapiens | Not specified | Not specified | Not specified |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Escherichia coli | Not specified | Not specified | Not specified | |

(Note: Comprehensive, directly comparable kinetic data across all enzymes from a single source is sparse in the initial literature survey. The provided data for GALE is from a specific study and serves as an example.)

Table 2: Inhibitor Potency against Human Galactokinase (GALK1)

| Compound ID | Inhibition Model | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | Parabolic Competitive | ~0.7 - 33.3 | [21] |

| Compound 4 | Mixed | ~0.7 - 33.3 | [21] |

| Compound 24 | Mixed | ~0.7 - 33.3 |[21] |

(Note: These compounds were identified as selective inhibitors of GALK, which could be relevant for therapies aimed at reducing the accumulation of the cytotoxic agent galactose-1-phosphate in Classic Galactosemia.)[21]

Experimental Protocols for Pathway Analysis

Analyzing the function and flux of the Leloir pathway requires specific biochemical and analytical techniques. Below are detailed methodologies for key experimental approaches.

Spectrophotometric Assay for Galactokinase (GALK) Activity

This coupled enzyme assay measures GALK activity by monitoring the consumption of NADH, which results in a decrease in absorbance at 340 nm.

Principle: The production of ADP by GALK is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. PK uses ADP and phosphoenolpyruvate (B93156) (PEP) to produce pyruvate and ATP. LDH then reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH oxidation is directly proportional to the GALK activity.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing:

-

10 mM MgCl₂

-

1 mM ATP

-

1 mM Phosphoenolpyruvate (PEP)

-

0.2 mM NADH

-

5 units/mL Pyruvate Kinase (PK)

-

10 units/mL Lactate Dehydrogenase (LDH)

-

Enzyme sample (cell lysate or purified protein).

-

-

Initiation: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) in a quartz cuvette. Initiate the reaction by adding the substrate, α-D-galactose (e.g., to a final concentration of 2 mM).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. Record the rate of change in absorbance over time (ΔA340/min).

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Metabolic Flux Analysis (MFA) using Isotopic Tracers

MFA is a powerful technique to quantify the in vivo rates of metabolic reactions. Using isotopically labeled galactose allows for tracing the path of carbon atoms through the Leloir pathway and connected metabolic networks.[22]

Principle: Cells are cultured in a medium where standard D-galactose is replaced with an isotopically labeled version, such as [1,2-¹³C]Galactose or [U-¹³C]Galactose.[22][23] As the labeled galactose is metabolized, the heavy isotopes are incorporated into downstream intermediates (e.g., glucose-6-phosphate, lactate, citrate). The distribution of these isotopes in the metabolites is then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[23]

Methodology:

-

Cell Culture: Culture the cells of interest (e.g., primary glioblastoma cells) in a defined medium.

-

Labeling Experiment: Replace the standard medium with a medium containing the isotopically labeled galactose and incubate for a period sufficient to achieve a metabolic steady state.

-

Metabolite Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular metabolites.

-

Analytical Measurement:

-

GC-MS/LC-MS: Derivatize metabolites if necessary and analyze the samples to determine the mass isotopomer distributions of key intermediates.

-

NMR: Analyze extracts using ¹³C NMR to identify labeled positions within the carbon skeletons of metabolites.[23]

-

-

Flux Calculation: Use the measured isotopomer distribution data in computational models to solve for the unknown metabolic fluxes, providing quantitative rates for the Leloir pathway and its interconnected pathways like glycolysis and the pentose (B10789219) phosphate pathway.[23]

Caption: Figure 2: Experimental Workflow for Metabolic Flux Analysis (MFA).

Conclusion

β-D-galactose serves as the essential entry point into the Leloir pathway, a highly conserved and vital metabolic route. Its initial conversion to α-D-galactose by galactose mutarotase unlocks a cascade of enzymatic reactions that efficiently transform it into glucose-1-phosphate. This process not only provides a means to harness energy from dietary galactose but also generates critical UDP-sugar precursors for biosynthesis. The quantitative analysis of this pathway's enzymes and the application of sophisticated experimental protocols, such as metabolic flux analysis, are crucial for advancing our understanding of metabolic diseases and for identifying novel therapeutic targets in fields like oncology and inherited metabolic disorders.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. Galactose - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Leloir pathway - Wikipedia [en.wikipedia.org]

- 5. Galactose metabolism in yeast-structure and regulation of the leloir pathway enzymes and the genes encoding them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. Galactokinase - Wikipedia [en.wikipedia.org]

- 9. Galactokinase: structure, function and role in type II galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 16. Galactose-1-phosphate uridylyltransferase deficiency - Wikipedia [en.wikipedia.org]

- 17. Chemical and stereochemical actions of UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Human UDP-galactose 4-epimerase. Accommodation of UDP-N-acetylglucosamine within the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Molecular and biochemical characterization of human galactokinase and its small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of β-D-Galactose

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-galactose is a naturally occurring monosaccharide and a C-4 epimer of glucose.[1][2] As a fundamental aldohexose, it exists predominantly in a six-membered ring structure known as the β-D-galactopyranose form, which is energetically more stable than its α-anomer counterpart.[1][3] In aqueous solutions, it can interconvert between the α and β anomers, a process known as mutarotation.[4] β-D-galactose is a key component of the disaccharide lactose, found in milk, and plays a vital role in various biological processes, including energy metabolism and cell signaling.[3][5] It is a constituent of glycoproteins and glycolipids in nerve tissues, earning it the name "brain sugar".[6] This guide provides a comprehensive overview of its core physical and chemical properties, relevant experimental methodologies, and biological pathways.

Physical Properties of β-D-Galactose

β-D-galactose is a white, crystalline solid that is soluble in water.[6] Its physical characteristics are crucial for its handling, formulation, and analysis in research and pharmaceutical applications.

Quantitative Physical Data

The key physicochemical properties of β-D-galactose are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [3] |

| Molecular Formula | C₆H₁₂O₆ | [3] |

| Molar Mass | 180.16 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2][6] |

| Melting Point | 143-146°C | [2] |

| 168-170°C (for D-galactose mixture) | [6][7] | |

| 179-179.5°C | ||

| Density | ~1.5 g/cm³ | [6][7] |

| 1.732 ± 0.06 g/cm³ (Predicted) | ||

| Solubility | Slightly soluble in water | [2][8] |

| Soluble in water (H₂O: 100 mg/mL) | [9] | |

| Specific Rotation [α]ᴅ | +52.8° | [4] |

| Equilibrium in water: +80.2° | [4][10] | |

| pKa | 12.12 ± 0.70 (Predicted) | |

| Hydrogen Bond Donors | 5 | [3][7] |

| Hydrogen Bond Acceptors | 6 | [3][7] |

Note: Discrepancies in reported melting points can arise from different purities (anomeric mixture vs. pure β-anomer) and measurement techniques.

Crystal Structure

The three-dimensional arrangement of β-D-galactose in its solid state has been determined using X-ray crystallography. The crystal structure reveals a pyranose ring in a chair conformation.[11] The space group for β-D-galactose is P2₁2₁2₁ with four molecules per unit cell.[11] The precise bond lengths, angles, and hydrogen-bonding networks are critical for understanding its interactions with enzymes and receptors.[11][12] The structure of human β-galactosidase in complex with galactose has been resolved at 1.80 Å, providing detailed insights into its binding and catalytic mechanism.[13][14]

Chemical Properties and Reactions

The chemical reactivity of β-D-galactose is dictated by its functional groups: a hemiacetal at the anomeric carbon (C-1) and multiple hydroxyl groups.

Oxidation

The aldehyde group in the open-chain form of D-galactose can be oxidized. Depending on the oxidizing agent, different products are formed.[1]

-

With mild oxidizing agents (e.g., bromine water), the aldehyde group is oxidized to a carboxylic acid, forming D-galactonic acid.[1][15]

-

With strong oxidizing agents (e.g., nitric acid), both the aldehyde group and the primary alcohol group (C-6) are oxidized to form the dicarboxylic acid, D-galactaric acid (also known as mucic acid).[1]

Reduction

The aldehyde group can be reduced to a primary alcohol.[3]

-

With reducing agents like sodium borohydride (B1222165) (NaBH₄), D-galactose is reduced to D-galactitol (also known as dulcitol).[1][16][17] This product is optically inactive due to a plane of symmetry, a key distinction from the reduction of D-glucose which yields the optically active D-glucitol.[16] In individuals with galactosemia, the accumulation of D-galactitol can lead to cataract formation.[3]

Glycosylation

The anomeric hydroxyl group of β-D-galactose is reactive and can form glycosidic bonds with alcohols, phenols, or other sugar molecules.[3][16] This reaction, known as glycosylation, is fundamental to the formation of disaccharides (like lactose, O-β-D-galactopyranosyl-(1→4)-D-glucopyranose), oligosaccharides, and polysaccharides.[1][5] The formation of these bonds can be catalyzed by enzymes (glycosyltransferases) or chemical reagents.[3][18] β-galactosidases can catalyze both the hydrolysis of β-galactosidic bonds and, under specific conditions, their formation via transglycosylation.[18]

Biological Role and Metabolism

β-D-galactose is a crucial carbohydrate in human metabolism. It primarily enters the metabolic system through the digestion of lactose. The main pathway for its utilization is the Leloir pathway, which converts galactose into glucose-1-phosphate.

The Leloir Pathway

The Leloir pathway is a four-step enzymatic process that epimerizes UDP-galactose to UDP-glucose.

-

Phosphorylation: Galactokinase (GALK) phosphorylates galactose at the C-1 position to form galactose-1-phosphate.

-

UDP-Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

-

Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose.

-

Regeneration: The newly formed UDP-glucose can then be used in another cycle of the GALT reaction. The net result is the conversion of one molecule of galactose into one molecule of glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.

Experimental Protocols

The characterization of β-D-galactose relies on several key analytical techniques. The following sections outline generalized methodologies for these experiments.

Protocol: Determination of Crystal Structure by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[19][20]

Objective: To determine the precise atomic coordinates of β-D-galactose in its crystalline form.

Methodology:

-

Crystallization: Obtain high-quality single crystals of β-D-galactose. This is typically achieved by slow evaporation of a saturated aqueous ethanol (B145695) solution.[9] The crystal should be of sufficient size and quality, free from significant defects.[19]

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head, often held in a cryo-stream of nitrogen gas to minimize radiation damage during data collection.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic beam of X-rays.[19] As the crystal is rotated, a diffraction pattern of spots is recorded by a detector.[19]

-

Data Processing: The intensities and positions of the thousands of measured reflections are integrated, scaled, and merged to produce a final dataset.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to best fit the experimental diffraction data, resulting in a final structure with low R-factor values.[11]

Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For β-D-galactose, ¹H and ¹³C NMR are used to confirm its structure and anomeric configuration.[21]

Objective: To confirm the identity and structure of β-D-galactose in solution.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) of β-D-galactose in a deuterated solvent (e.g., D₂O) in a standard NMR tube. The use of D₂O exchanges labile hydroxyl protons, simplifying the spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C) and the magnetic field is "locked" and "shimmed" to ensure homogeneity.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key signals for D-galactose in D₂O include peaks for the anomeric proton and other ring protons.[6][22] A ¹³C NMR spectrum can also be acquired to observe the chemical shifts of the six carbon atoms.

-

Spectral Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the resulting spectrum by examining the chemical shifts (ppm), integration (proton ratios), and coupling constants (J-values) to assign signals to specific protons in the molecule and confirm the β-anomeric configuration.

Protocol: Measurement of Specific Rotation

Optical rotation is a key physical property for chiral molecules like sugars. It is measured using a polarimeter.

Objective: To measure the specific rotation of β-D-galactose and observe its mutarotation.

Methodology:

-

Solution Preparation: Prepare a solution of β-D-galactose of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).

-

Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent). Set the instrument to measure at the sodium D-line (589 nm).

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution. Measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) .

-

Mutarotation Study: To observe mutarotation, take measurements immediately after dissolving the pure β-anomer and continue to take readings at regular intervals until the optical rotation value stabilizes at the equilibrium value (+80.2°).[4][10]

References

- 1. books.rsc.org [books.rsc.org]

- 2. usbio.net [usbio.net]

- 3. Buy beta-D-galactose | 9031-11-2 [smolecule.com]

- 4. The specific rotation of α-D-galactose is 150.7 and that of β-D-g... | Study Prep in Pearson+ [pearson.com]

- 5. lndcollege.co.in [lndcollege.co.in]

- 6. Galactose - Wikipedia [en.wikipedia.org]

- 7. Galactose: Structure, Functions & Importance in Chemistry [vedantu.com]

- 8. beta-D-Galactopyranose | C6H12O6 | CID 439353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. D-Galactose | 59-23-4 [chemicalbook.com]

- 10. Like glucose, galactose mutarotates when it dissolves in water. T... | Study Prep in Pearson+ [pearson.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. Crystal Structure of Human β-Galactosidase: STRUCTURAL BASIS OF GM1 GANGLIOSIDOSIS AND MORQUIO B DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What product or products are obtained when D-galactose reacts wit... | Study Prep in Pearson+ [pearson.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Predict the products obtained when D-galactose reacts with each r... | Study Prep in Pearson+ [pearson.com]

- 18. β-Galactosidases: A great tool for synthesizing galactose-containing carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 21. researchgate.net [researchgate.net]

- 22. hmdb.ca [hmdb.ca]

Beta-D-Galactose as a Precursor for Oligosaccharide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of beta-D-galactose as a fundamental precursor in the synthesis of complex oligosaccharides. It delves into both enzymatic and chemical methodologies, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Oligosaccharides containing galactose are integral components of numerous biologically significant molecules, including glycoproteins and glycolipids. These structures play critical roles in a myriad of cellular processes such as cell recognition, signaling, and immune responses. The controlled and efficient synthesis of these complex carbohydrates is therefore of paramount importance for the advancement of glycobiology and the development of novel therapeutics. Beta-D-galactose, a readily available monosaccharide, serves as a versatile and crucial starting material for the construction of these intricate molecules. This guide will explore the primary strategies for leveraging beta-D-galactose in oligosaccharide synthesis, with a focus on practical applications and detailed methodologies.

Enzymatic Synthesis of Galacto-oligosaccharides (GOS)

Enzymatic synthesis offers a highly specific and environmentally benign approach to oligosaccharide production. The most prominent method for synthesizing galactose-containing oligosaccharides is through the transgalactosylation activity of β-galactosidases, using lactose (B1674315) as a readily available source of a galactose donor.

Mechanism of Enzymatic GOS Synthesis